

# Spectroscopic Profile of 4-(Propionylamino)benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *4-(Propionylamino)benzoic acid*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-(Propionylamino)benzoic acid**. While a complete set of experimentally validated spectra for this specific compound is not readily available in public-domain databases, this document outlines the predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

## Chemical Structure and Properties

- IUPAC Name: **4-(Propionylamino)benzoic acid**
- Molecular Formula:  $C_{10}H_{11}NO_3$
- Molecular Weight: 193.20 g/mol
- CAS Number: 10457-55-3

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-(Propionylamino)benzoic acid**. These predictions are derived from the analysis of its

functional groups and comparison with spectroscopic data of similar molecules such as 4-aminobenzoic acid, benzoic acid, and various amides.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent: DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet	1H	-COOH
~10.2	Singlet	1H	-NH-
~7.9	Doublet	2H	Ar-H (ortho to -COOH)
~7.7	Doublet	2H	Ar-H (ortho to -NHCO)
~2.3	Quartet	2H	-CH <sub>2</sub> -
~1.1	Triplet	3H	-CH <sub>3</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent: DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~172.5	-C=O (amide)
~167.0	-C=O (acid)
~143.0	Ar-C (quaternary, attached to -NHCO)
~130.5	Ar-C-H (ortho to -COOH)
~125.0	Ar-C (quaternary, attached to -COOH)
~118.5	Ar-C-H (ortho to -NHCO)
~30.0	-CH <sub>2</sub> -
~10.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2400	Broad	O-H stretch (carboxylic acid dimer)
~3300	Medium	N-H stretch (amide)
~1690	Strong	C=O stretch (carboxylic acid)
~1660	Strong	C=O stretch (Amide I band)
~1600, ~1520	Medium-Strong	C=C stretch (aromatic ring)
~1540	Medium	N-H bend (Amide II band)
~1300	Medium	C-O stretch
~1250	Medium	C-N stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Proposed Fragment
193	[M] <sup>+</sup> (Molecular Ion)
176	[M - OH] <sup>+</sup>
137	[M - C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>
120	[M - C <sub>2</sub> H <sub>5</sub> CO - OH] <sup>+</sup>
92	[C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup>
57	[C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid sample like **4-(Propionylamino)benzoic acid**.

## NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **4-(Propionylamino)benzoic acid** into a clean, dry vial.<sup>[1]</sup> Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, as the compound may have limited solubility in CDCl<sub>3</sub>). Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.<sup>[1]</sup>
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum. A standard acquisition may include 16-32 scans.
  - Acquire the <sup>13</sup>C NMR spectrum. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

## IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **4-(Propionylamino)benzoic acid** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[2][3]</sup>
- Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.<sup>[2]</sup>

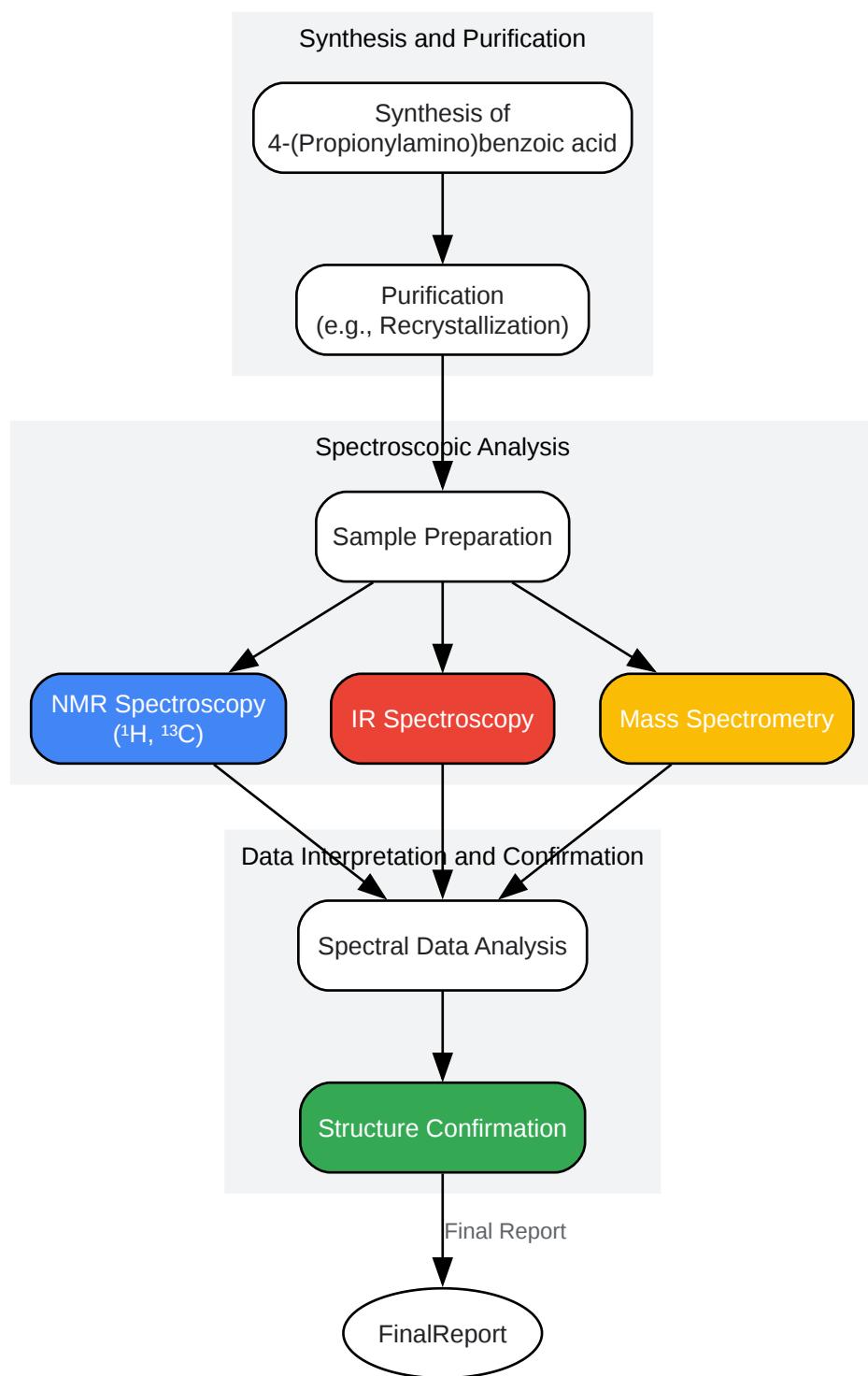
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of air should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.<sup>[4]</sup> The probe is heated to volatilize the sample into the ion source.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[5][6][7]</sup>
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like **4-(Propionylamino)benzoic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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